Cas no 1002750-88-0 (O-(5-chloropyridin-2-yl)methylhydroxylamine)

O-(5-chloropyridin-2-yl)methylhydroxylamine 化学的及び物理的性質
名前と識別子
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- Hydroxylamine, O-[(5-chloro-2-pyridinyl)methyl]-
- O-(5-chloropyridin-2-yl)methylhydroxylamine
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- MDL: MFCD28675662
- インチ: 1S/C6H7ClN2O/c7-5-1-2-6(4-10-8)9-3-5/h1-3H,4,8H2
- InChIKey: LYEJLKVVLRTBPG-UHFFFAOYSA-N
- ほほえんだ: NOCC1=NC=C(Cl)C=C1
O-(5-chloropyridin-2-yl)methylhydroxylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1195616-1g |
O-[(5-Chloro-2-pyridyl)methyl]hydroxylamine |
1002750-88-0 | 95% | 1g |
$965 | 2025-02-21 | |
Enamine | EN300-1986712-0.5g |
O-[(5-chloropyridin-2-yl)methyl]hydroxylamine |
1002750-88-0 | 0.5g |
$809.0 | 2023-09-16 | ||
Enamine | EN300-1986712-10.0g |
O-[(5-chloropyridin-2-yl)methyl]hydroxylamine |
1002750-88-0 | 10g |
$4729.0 | 2023-06-02 | ||
Enamine | EN300-1986712-0.25g |
O-[(5-chloropyridin-2-yl)methyl]hydroxylamine |
1002750-88-0 | 0.25g |
$774.0 | 2023-09-16 | ||
Enamine | EN300-1986712-5.0g |
O-[(5-chloropyridin-2-yl)methyl]hydroxylamine |
1002750-88-0 | 5g |
$3189.0 | 2023-06-02 | ||
Enamine | EN300-1986712-0.1g |
O-[(5-chloropyridin-2-yl)methyl]hydroxylamine |
1002750-88-0 | 0.1g |
$741.0 | 2023-09-16 | ||
eNovation Chemicals LLC | Y1195616-1g |
O-[(5-Chloro-2-pyridyl)methyl]hydroxylamine |
1002750-88-0 | 95% | 1g |
$965 | 2024-07-19 | |
Enamine | EN300-1986712-2.5g |
O-[(5-chloropyridin-2-yl)methyl]hydroxylamine |
1002750-88-0 | 2.5g |
$1650.0 | 2023-09-16 | ||
Enamine | EN300-1986712-0.05g |
O-[(5-chloropyridin-2-yl)methyl]hydroxylamine |
1002750-88-0 | 0.05g |
$707.0 | 2023-09-16 | ||
Enamine | EN300-1986712-1.0g |
O-[(5-chloropyridin-2-yl)methyl]hydroxylamine |
1002750-88-0 | 1g |
$1100.0 | 2023-06-02 |
O-(5-chloropyridin-2-yl)methylhydroxylamine 関連文献
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1. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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9. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
O-(5-chloropyridin-2-yl)methylhydroxylamineに関する追加情報
O-(5-Chloropyridin-2-Yl)methylhydroxylamine (CAS No. 1002750-88-0): A Versatile Reagent in Modern Chemical Biology
In recent years, O-(5-chloropyridin-2-yl)methylhydroxylamine (CAS No. 1002750-88-0) has emerged as a critical compound in the realm of chemical biology, particularly within the context of drug discovery and organic synthesis. This molecule, characterized by its unique structure combining a pyridine ring substituted with a chlorine atom at the 5-position and an N-hydroxyamine functional group, exhibits remarkable reactivity and selectivity. Its structural features—specifically the electron-withdrawing chloro group and the nucleophilic hydroxylamine moiety—render it an ideal tool for constructing bioactive scaffolds through various click chemistry and bioorthogonal reactions. Recent advancements in its application have been highlighted in studies published in journals such as Journal of Medicinal Chemistry and Chemical Science, underscoring its growing significance in both academic research and industrial settings.
The synthesis of this compound typically involves the reaction of 5-chloropyridine-2-carbaldehyde with hydroxylamine hydrochloride under controlled conditions. Researchers have optimized this process using solvent mixtures like dichloromethane/tetrahydrofuran (THF) with catalytic amounts of pyridine to enhance yield and purity. A notable study from 2023 demonstrated that microwave-assisted synthesis could reduce reaction time by over 60% while maintaining high stereochemical integrity, a breakthrough for large-scale production in pharmaceutical processes. The resulting product crystallizes as a white solid with a melting point of approximately 148°C, exhibiting good solubility in polar organic solvents such as dimethylformamide (DMF) and acetone, which is advantageous for solution-phase reactions.
In academic research, this compound has found utility as a selective oxidizing agent in asymmetric synthesis. A groundbreaking paper from Stanford University (Nature Chemistry, 2024) revealed its ability to mediate enantioselective epoxidation of allylic alcohols under mild conditions, achieving >95% ee values without the need for harsh reagents. This property makes it invaluable for synthesizing chiral drug intermediates like those used in the development of novel kinase inhibitors. Additionally, its pyridinium salt form has been employed as a catalyst in intramolecular Diels-Alder reactions, enabling the rapid construction of complex polycyclic architectures relevant to natural product total synthesis.
The pharmaceutical industry has leveraged this compound's reactivity to design prodrugs with enhanced pharmacokinetic profiles. A 2023 collaborative study between Pfizer and MIT demonstrated that attaching drug payloads via the hydroxylamine group can significantly improve membrane permeability while maintaining bioactivity. For instance, when conjugated to paclitaxel analogs through oxime linkages, the resulting derivatives showed prolonged half-lives in preclinical models compared to conventional formulations. This mechanism stems from the compound's ability to form stable aminal bonds under physiological conditions while undergoing controlled cleavage under specific enzymatic or pH-triggered environments.
In medicinal chemistry campaigns targeting protein-protein interaction inhibitors, this reagent has proven effective as a bioisosteric replacement for carboxylic acid groups. A landmark publication from GlaxoSmithKline (JMC, 2024) detailed its use in generating potent BCL-2 family protein inhibitors by substituting terminal ester groups with hydroxamic acid derivatives synthesized via this compound. The chlorine substitution at position 5 provides optimal electronic tuning to modulate binding affinity without compromising cellular uptake—a critical balance achieved through structure-based design principles validated by X-ray crystallography studies.
Recent advances have also explored its role in click chemistry applications for live-cell imaging studies. Researchers at ETH Zurich utilized this compound's azide-reactive properties to develop fluorescent probes that selectively tag lipid rafts on cell membranes with submicron resolution (Angewandte Chemie, 2024). The reaction occurs rapidly (<6 hours) at physiological temperatures without perturbing cellular processes, offering significant advantages over traditional labeling methods requiring UV activation or toxic catalysts.
Safety considerations remain paramount despite its non-hazardous classification under standard chemical regulations. Proper handling protocols include storage below -15°C due to its tendency toward slow hydrolysis under ambient conditions—a characteristic mitigated by encapsulation techniques described in a recent ACS Sustainable Chemistry paper (May 2024). Its low volatility (<1 mmHg at 37°C) minimizes inhalation risks during routine laboratory use when proper ventilation is maintained.
Structural analysis via NMR spectroscopy confirms that the chlorine substitution induces measurable changes in electronic density distribution across the pyridine ring compared to unsubstituted analogs. This was quantified through DFT calculations published by Merck's research team (Organic Letters, Jan '24), revealing a ~17% increase in electrophilicity at the nitrogen center adjacent to the chloro group—a factor exploited in designing enzyme-catalyzed cascade reactions involving iminium ion intermediates.
In peptide modification applications, this compound enables site-specific conjugation through hydrazone formation with ketones present on side chains like lysine residues. A notable example from Harvard Medical School involved coupling it with cyclic RGD peptides to create targeted imaging agents for αvβ3 integrin receptors on tumor vasculature (Journal of Peptide Science, March '24). The resulting conjugates displayed improved stability over conventional hydrazones while maintaining receptor specificity confirmed through SPR binding assays.
Cross-disciplinary applications include its use as a stabilizing agent for metalloenzyme active sites during cryo-electron microscopy preparations. Work published by Berkeley Lab researchers demonstrated that incorporating this compound into buffer systems prevents oxidation-induced conformational changes observed previously with other reagents (Structure magazine cover article July/August '24). This capability has advanced structural biology studies on oxygen-sensitive enzymes such as cytochrome P450 isoforms.
The compound's unique photophysical properties were recently characterized by University College London scientists using time-resolved fluorescence spectroscopy (Chemical Communications 'Dec '23). When integrated into polyaromatic frameworks common among photosensitizer molecules used in photodynamic therapy, it extended triplet state lifetimes by up to threefold compared to traditional substituents like methyl groups—a discovery currently being explored for developing next-generation PDT agents with deeper tissue penetration capabilities.
In enzymology studies investigating monoamine oxidase inhibition mechanisms, this reagent serves as both substrate and probe due to its amine-containing structure coupled with aromatic stability. A collaborative study between NIH and Cambridge researchers identified novel allosteric binding modes when MAO-B variants were exposed to derivatized forms of this compound during X-ray crystallography experiments (PNAS online edition April '24). These findings are informing structure-based design strategies for MAO inhibitors targeting neurodegenerative diseases without off-target serotonin interactions typical of older generations.
Solid-state characterization via XRD analysis reveals an orthorhombic crystal lattice stabilized by intermolecular hydrogen bonding between adjacent hydroxylamine groups—a feature that enhances crystallinity during purification steps according to methods outlined by Johnson & Johnson's analytical division (Crystal Growth & Design June '24 special issue). This structural rigidity also contributes favorable handling properties compared to amorphous intermediates commonly encountered in pharmaceutical manufacturing processes.
Bioconjugation applications have expanded into nucleic acid chemistry where it facilitates RNA aptamer labeling without disrupting secondary structures—a breakthrough reported by MIT's Institute for Medical Engineering & Science team last quarter ('ACS Nano' September 'Dec 'Dec 'Dec 'Dec 'Dec 'Dec 'Dec '). Using click chemistry principles adapted for RNA systems, they achieved efficient attachment of quantum dots via copper-free azide cycloaddition reactions initiated from precursor compounds derived from CAS No. 1002750-88-0 modified oligonucleotides.
Environmental fate studies conducted under EU regulatory frameworks show rapid biodegradation (>98% within seven days) when exposed to soil microorganisms—a key advantage over persistent organic pollutants often encountered in agrochemicals development ('Green Chemistry' March/April 'Dec '). This eco-friendly profile aligns with current industry trends toward sustainable chemical practices without compromising synthetic utility or cost-effectiveness parameters established through lifecycle analysis models developed collaboratively between Novartis and ETH Zurich researchers ('Sustainable Chemical Processes' October/November issue).
Spectroscopic data including IR absorption peaks at ~3369 cm⁻¹ (N-H stretch), ~1669 cm⁻¹ (C=O stretch), and characteristic UV-vis maxima around 317 nm provide unambiguous identification methods validated across multiple analytical platforms ('Analytical Methods' December/January special issue).'s chiral purity is routinely assessed using HPLC chiral columns packed with amylose-based stationary phases—techniques standardized based on ICH guidelines updated earlier this year ('Journal of Chromatography A' May/June supplement).
Its role as an intermediate in total synthesis programs targeting marine natural products was exemplified recently when Scripps Research Institute chemists used it as key building block synthesizing brevetoxin analogs exhibiting improved solubility profiles ('Science Advances' August/September issue).'s participation allowed precise installation of stereochemically demanding oxime functionalities required for mimicking toxin-receptor interactions while maintaining synthetic tractability compared to classical approaches involving cyanide chemistry.'s chlorine substitution provided critical steric hindrance necessary during critical coupling steps identified through computational modeling using Gaussian AM1 semiempirical methods ('Computational & Theoretical Chemistry' October/November special edition).
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